molecular formula C12H18N4O2 B8096435 1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea) CAS No. 98786-22-2

1,1'-(Hexa-2,4-diyne-1,6-diyl)bis(3-ethylurea)

Cat. No.: B8096435
CAS No.: 98786-22-2
M. Wt: 250.30 g/mol
InChI Key: PFCYYKFTWPGYCP-UHFFFAOYSA-N
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Description

Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) is a chemical compound with the molecular formula C12H18N4O2. It is a derivative of urea, characterized by the presence of a hexadiyne chain and ethyl groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) typically involves the reaction of ethyl isocyanate with a hexadiyne diol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) involves similar synthetic routes but with larger reactors and more efficient catalysts. The process is designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) include other urea derivatives with different substituents, such as:

  • Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-methyl-)
  • Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-propyl-)

Uniqueness

What sets Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl-) apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-ethyl-3-[6-(ethylcarbamoylamino)hexa-2,4-diynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-3-13-11(17)15-9-7-5-6-8-10-16-12(18)14-4-2/h3-4,9-10H2,1-2H3,(H2,13,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCYYKFTWPGYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC#CC#CCNC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243804
Record name Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98786-22-2
Record name Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098786222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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